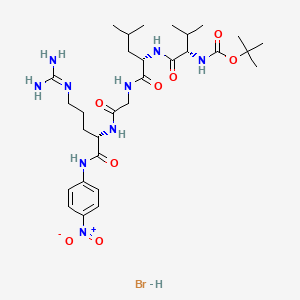

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is a synthetic peptide substrate widely used in biochemical research. This compound is characterized by its unique structure, which includes a sequence of amino acids (valine, leucine, glycine, and arginine) and a p-nitroanilide group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis process. After the peptide chain is assembled, the p-nitroanilide group is introduced, and the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield. The hydrobromide salt form is obtained by treating the peptide with hydrobromic acid .

Analyse Chemischer Reaktionen

Types of Reactions

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing the p-nitroaniline group.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically performed using specific proteases under physiological conditions (pH 7.4, 37°C).

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically.

Deprotection: The major product is the free amine form of the peptide.

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

N-T-Boc-Val-Leu-Gly-Arg P-nitroanilide hydrobromide is primarily utilized as a chromogenic substrate for various proteases. The following are notable applications:

-

Protease Substrate :

- It serves as a substrate for serine proteases, allowing researchers to monitor enzyme activity through the release of p-nitroaniline, which can be quantified spectrophotometrically.

- Specific enzymes studied include trypsin and thrombin, which are crucial in blood coagulation and digestion processes.

-

Enzyme Kinetics :

- The compound is used to determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) of proteolytic enzymes.

- By varying substrate concentrations and measuring reaction rates, researchers can construct Michaelis-Menten plots to analyze enzyme behavior.

-

Inhibition Studies :

- This compound can also be employed to study enzyme inhibition by various compounds, providing insights into potential drug interactions and therapeutic targets.

Case Study 1: Trypsin Activity Assay

In a study investigating trypsin activity, researchers utilized this compound to assess the enzyme's kinetic profile. The assay demonstrated a linear relationship between substrate concentration and reaction rate, confirming its utility as an effective substrate for trypsin assays.

Case Study 2: Thrombin Inhibition

Another study focused on thrombin inhibition using this compound as a substrate. The research highlighted how different inhibitors affected thrombin activity, showcasing the compound's role in understanding coagulation pathways and potential anticoagulant therapies.

Comparative Applications

| Application Area | Description | Example Enzymes |

|---|---|---|

| Protease Substrate | Used to measure activity of serine proteases through chromogenic reactions | Trypsin, Thrombin |

| Kinetic Studies | Analyze enzyme kinetics via Michaelis-Menten equations | Various Serine Proteases |

| Inhibition Studies | Evaluate the effect of inhibitors on enzyme activity | Thrombin, Plasmin |

Wirkmechanismus

The mechanism of action of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide involves its hydrolysis by specific proteases. The peptide bond between the arginine and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, as p-nitroaniline absorbs light at a specific wavelength. The rate of hydrolysis provides insights into the activity of the protease and the efficacy of potential inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Val-Leu-Gly-Arg p-nitroanilide: Similar structure but without the hydrobromide salt form.

Boc-Leu-Gly-Arg p-nitroanilide: Lacks the valine residue.

Bz-Val-Gly-Arg p-nitroanilide: Uses a benzoyl (Bz) protecting group instead of Boc.

Uniqueness

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group, which makes it a valuable substrate for protease assays. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various experimental conditions .

Biologische Aktivität

N-T-Boc-Val-Leu-Gly-Arg P-nitroanilide hydrobromide, a synthetic peptide derivative, has garnered attention in biochemical research due to its potential applications as a substrate for various enzymes and its role in studying proteolytic activity. This article provides a detailed overview of its biological activity, including its enzymatic interactions, structural properties, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 102601-23-0

- Molecular Formula : C30H50BrN9O8

- Molecular Weight : 744.69 g/mol

- Synonyms : Boc-Val-Leu-Gly-Arg-PNA.HBr, N-tert-BOC-Val-Leu-Gly-Arg-p-nitroanilide hydrobromide

Enzymatic Activity

This compound serves primarily as a substrate for various proteolytic enzymes. Its structure allows it to interact with aminopeptidases and other enzymes involved in peptide bond hydrolysis. The following table summarizes key enzymatic interactions:

The biological activity of this compound is largely attributed to its ability to mimic natural peptide substrates. Upon cleavage by specific enzymes, the compound releases p-nitroaniline, which can be quantitatively measured. This property makes it an effective tool for studying enzyme kinetics and inhibition.

Case Studies

-

Aminopeptidase Inhibition Studies :

Research has demonstrated that this compound can be used to assess the inhibitory effects of various compounds on aminopeptidase activity. The study found that certain inhibitors significantly reduced the hydrolysis rate of this substrate, indicating its utility in drug discovery and enzyme characterization . -

Proteolytic Activity in Cancer Research :

In a study focused on tumor biology, the compound was utilized to evaluate proteolytic activity in cancer cell lines. The results indicated that alterations in aminopeptidase activity could correlate with tumor progression, highlighting the potential for this substrate in cancer diagnostics . -

Peptide Formation Reactions :

Investigations into peptide synthesis have also employed this compound as a model compound. The findings suggested that the compound could facilitate the formation of peptide bonds under specific conditions, providing insights into novel synthetic pathways for peptide development .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H/t21-,22-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQZLKYSCCNNU-GPRFMRHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50BrN9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.